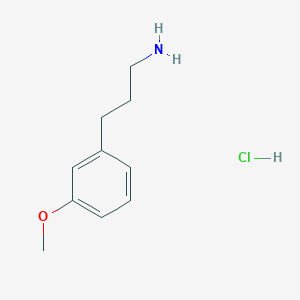
N-cyclopentyl-1-methyl-6-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-1-methyl-6-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H20F3N5O2 and its molecular weight is 383.375. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-1-methyl-6-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-1-methyl-6-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidative Rearrangement Mechanisms
The study by Gu et al. (2015) sheds light on the oxidative rearrangement of pyrazinone-carboxamide cores in blood plasma samples, focusing on lipid peroxide-mediated transformations. This research highlights the importance of understanding the stability and reactivity of such compounds under oxidative conditions, which is crucial for their development and application in various fields, including therapeutic agents.
Synthesis and Antimicrobial Activity
The creation of novel derivatives of pyrazole and pyrazolo[1,5-a]pyrimidine with potential antimicrobial properties has been explored in several studies. For instance, Hassan et al. (2014) discuss the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. Similarly, Altalbawy (2013) focuses on synthesizing novel bis-α,β-unsaturated ketones and other derivatives with antimicrobial evaluation. These studies contribute to the exploration of new bioactive compounds for potential therapeutic applications.
Antioxidant Properties
The antioxidant activity of pyrazole derivatives is another area of interest. Umesha et al. (2009) examine the antioxidant and antimicrobial activities of specific pyrazolone derivatives. Their findings indicate that these compounds exhibit significant biological activities, making them candidates for further investigation in the development of new antioxidant agents.
Synthesis Techniques and Chemical Characterization
Several studies focus on the synthesis, chemical characterization, and potential applications of pyrazole and pyridazine derivatives. Wu et al. (2006) explore the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and tetrazine derivatives, demonstrating the versatility of pyrazole-based compounds in chemical synthesis and potential applications in fluorescent molecules and herbicides. Ohtsuka et al. (2012) discuss direct trifluoromethylation techniques, expanding the toolkit for synthesizing fluorinated pyrazoles, which are of interest for their unique chemical properties and potential utility in various domains.
properties
IUPAC Name |
N-cyclopentyl-1-methyl-6-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O2/c1-23-15(26)7-6-13(21-23)16(27)25(12-4-2-3-5-12)11-10-24-9-8-14(22-24)17(18,19)20/h6-9,12H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIJSXUVIJFICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-methyl-6-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4Ar,8aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2803109.png)
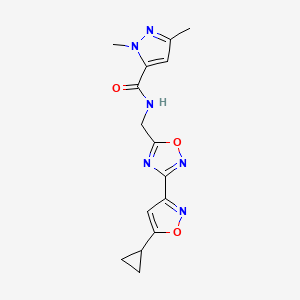

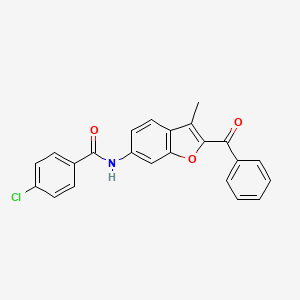
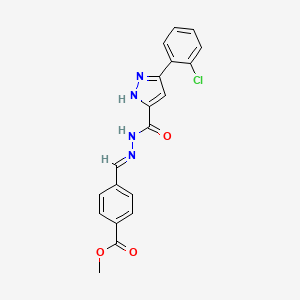
![6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2803116.png)
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2803117.png)
![2-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2803118.png)

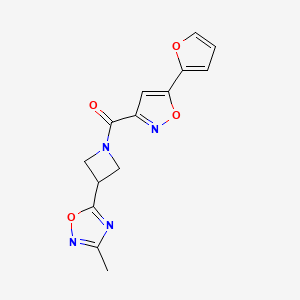
![2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2803127.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803129.png)
